8-Hydroxyacyclovir

Descripción general

Descripción

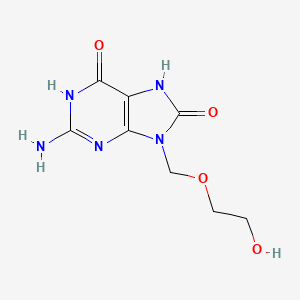

8-Hydroxyacyclovir is an organic compound belonging to the class of hypoxanthines, which are purine derivatives. It is structurally related to acyclovir, a well-known antiviral drug. The compound is characterized by the presence of a hydroxyl group at the eighth position of the acyclovir molecule, which significantly influences its chemical properties and biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyacyclovir typically involves the hydroxylation of acyclovir. One common method includes the use of alcohol dehydrogenase to oxidize acyclovir to this compound . The reaction conditions often require a controlled environment to ensure the selective hydroxylation at the desired position.

Industrial Production Methods: Industrial production of this compound may involve biocatalytic processes, leveraging enzymes to achieve high specificity and yield. These methods are advantageous due to their efficiency and environmentally friendly nature .

Análisis De Reacciones Químicas

Types of Reactions: 8-Hydroxyacyclovir undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form derivatives such as 9-carboxymethoxymethylguanine.

Reduction: Reduction reactions can modify the hydroxyl group, potentially altering the compound’s biological activity.

Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include alcohol dehydrogenase and aldehyde dehydrogenase.

Reduction: Reducing agents such as sodium borohydride can be used under mild conditions.

Substitution: Various nucleophiles can be employed in substitution reactions, often under basic conditions.

Major Products Formed:

9-Carboxymethoxymethylguanine: Formed through oxidation.

Various substituted derivatives: Depending on the reagents and conditions used.

Aplicaciones Científicas De Investigación

Antiviral Properties

8-Hydroxyacyclovir is primarily recognized for its antiviral activity against herpes simplex virus (HSV). Research indicates that it may exhibit superior efficacy compared to its parent compound, acyclovir.

- Mechanism of Action : The compound functions by inhibiting viral DNA replication, which is crucial for the lifecycle of HSV. It achieves this by competing with the natural substrates for viral DNA polymerase, leading to the termination of viral DNA synthesis .

- Efficacy Studies : In a study evaluating topical therapies for recurrent orofacial herpes in children, this compound demonstrated significant antiviral effects, suggesting its potential as a therapeutic agent in pediatric populations .

Synthesis and Derivatives

The synthesis of this compound has been explored through various methodologies aimed at enhancing its bioavailability and therapeutic efficacy.

- Synthetic Pathways : Recent advancements in synthetic techniques have improved the yield and purity of this compound. For instance, a practical synthesis method has been documented that facilitates the production of this compound alongside other metabolites like 9-carboxymethoxymethylguanine .

- Derivatives : The exploration of structural derivatives has led to compounds with enhanced stability and bioactivity. For example, modifications at specific positions on the quinoline ring have resulted in derivatives with improved pharmacological profiles .

Case Studies and Clinical Applications

Several case studies have illustrated the clinical relevance of this compound in treating viral infections.

- Case Study Overview : A randomized controlled trial assessed the effectiveness of topical this compound in managing recurrent herpes labialis. Results indicated a marked reduction in lesion duration and pain compared to placebo treatments .

- Comparative Efficacy : In comparison to traditional therapies, this compound showed a favorable safety profile and reduced side effects, making it an attractive option for patients who are sensitive to conventional antivirals .

Broader Pharmacological Applications

Beyond its antiviral properties, this compound may also have implications in other therapeutic areas:

- Anticancer Potential : Some studies suggest that derivatives of 8-hydroxyquinoline, related to this compound, exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines . This highlights the versatility of compounds derived from this chemical structure.

- Antibacterial Activity : Hybrid compounds combining features of 8-hydroxyquinoline with known antibiotics have shown promise against resistant bacterial strains. These hybrids leverage the chelating properties of 8-hydroxyquinoline to enhance antibiotic efficacy .

Mecanismo De Acción

The mechanism of action of 8-Hydroxyacyclovir involves its incorporation into viral DNA, leading to chain termination. The compound is phosphorylated by viral thymidine kinase to its monophosphate form, which is then converted to the triphosphate form by host cell kinases. The triphosphate form inhibits viral DNA polymerase, preventing viral replication .

Comparación Con Compuestos Similares

Acyclovir: The parent compound, widely used as an antiviral drug.

Ganciclovir: Another antiviral agent with a similar mechanism of action.

Valacyclovir: A prodrug of acyclovir with improved bioavailability.

Uniqueness: 8-Hydroxyacyclovir is unique due to the presence of the hydroxyl group, which enhances its solubility and potentially its antiviral activity. This modification can lead to differences in pharmacokinetics and pharmacodynamics compared to its parent compound, acyclovir .

Propiedades

IUPAC Name |

2-amino-9-(2-hydroxyethoxymethyl)-1,7-dihydropurine-6,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O4/c9-7-11-5-4(6(15)12-7)10-8(16)13(5)3-17-2-1-14/h14H,1-3H2,(H,10,16)(H3,9,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSDSAPWOJZBNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCN1C2=C(C(=O)NC(=N2)N)NC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801001411 | |

| Record name | 9-[(2-Hydroxyethoxy)methyl]-2-imino-3,9-dihydro-2H-purine-6,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801001411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80685-23-0 | |

| Record name | 8-Hydroxyacyclovir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080685230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-[(2-Hydroxyethoxy)methyl]-2-imino-3,9-dihydro-2H-purine-6,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801001411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-HYDROXYACYCLOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZO62LCM69T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.